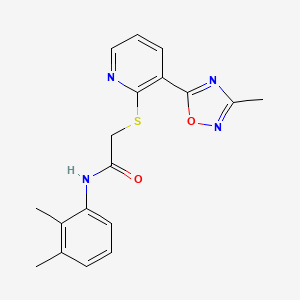
N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure comprises a dimethylphenyl group and a thioacetamide linked to a pyridine derivative featuring an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
- Anticancer Activity : Recent studies have highlighted that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These compounds may act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Enzyme Inhibition : The oxadiazole moiety has been shown to interact with various biological targets, which may include:
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Methyl Substituents : The introduction of methyl groups at specific positions on the phenyl ring enhances anticancer activity .
- Thioether Linkage : The thioether bond contributes to the compound's ability to interact with biological targets effectively.
Case Studies and Research Findings
- In Vitro Studies : Experiments conducted on various cancer cell lines (e.g., A549 lung adenocarcinoma cells) demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potent anticancer effects .
- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can lead to enhanced binding affinity and specificity .
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Evren et al. (2019) | NIH/3T3 | 12.5 | HDAC Inhibition |
| PMC9268695 | A549 | 8.0 | Telomerase Inhibition |
| PMC10033893 | HepG2 | 15.0 | Thymidylate Synthase Inhibition |
科学的研究の応用
Anticancer Activity
Recent studies have indicated that N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
Preliminary investigations reveal that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of the compound against various human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell types. Histological analysis indicated significant apoptosis in treated cells compared to controls.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models in vitro, treatment with this compound resulted in a marked decrease in cytokine release (e.g., TNF-alpha and IL-6). These findings suggest its potential for therapeutic application in inflammatory diseases such as arthritis or colitis.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-6-4-8-15(12(11)2)21-16(23)10-25-18-14(7-5-9-19-18)17-20-13(3)22-24-17/h4-9H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJCFKTUHYHNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













